
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt is a complex organic compound. It belongs to the class of hydrazinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a hydrazinium core, hydroxyl groups, and long alkyl chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hydroxyl and alkyl groups. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactive nature of hydrazine and other intermediates.
化学反応の分析
Types of Reactions
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinium core can be reduced to form hydrazones or other derivatives.
Substitution: The alkyl chains can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the hydrazinium core can produce hydrazones.
科学的研究の応用
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt exerts its effects involves interactions with various molecular targets and pathways. The hydrazinium core can interact with enzymes and proteins, leading to changes in their activity. The hydroxyl and alkyl groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
Similar compounds to Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt include other hydrazinium salts with different alkyl and hydroxyl groups. Examples include:
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxydecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxyoctyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
57830-06-5 |
|---|---|
分子式 |
C20H40N2O2 |
分子量 |
340.5 g/mol |
IUPAC名 |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]tetradecan-2-olate |
InChI |
InChI=1S/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19H,2,6-17H2,1,3-5H3,(H,21,24) |
InChIキー |
MKKRYJVRZRCQTR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





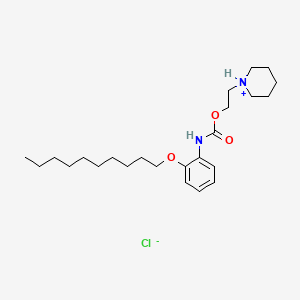
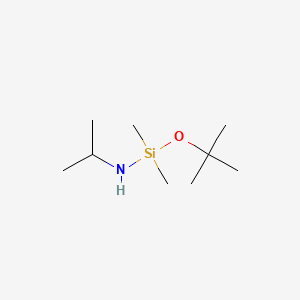
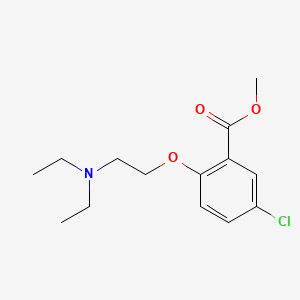
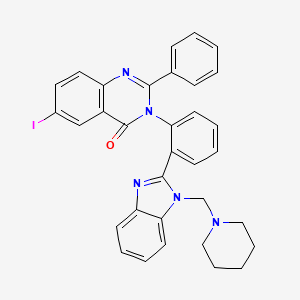

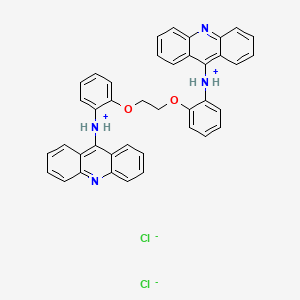
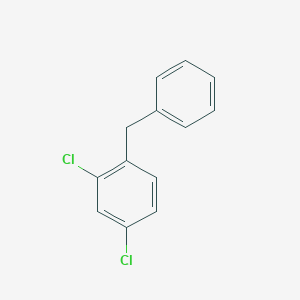
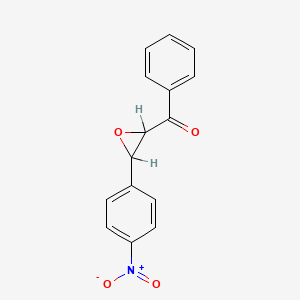
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)

![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)
